molecular formula C14H22N2O4Si B14413362 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate CAS No. 80510-93-6

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate

Cat. No.: B14413362
CAS No.: 80510-93-6
M. Wt: 310.42 g/mol
InChI Key: RNIUTXCGVBNQPT-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a dioxazasilocane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxazasilocane ring, which is then coupled with the pyridine-4-carboxylate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a more saturated compound.

Scientific Research Applications

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but lacks the pyridine ring.

    2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another related compound with a different functional group.

Uniqueness

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate is unique due to its combination of a dioxazasilocane ring with a pyridine-4-carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

80510-93-6

Molecular Formula

C14H22N2O4Si

Molecular Weight

310.42 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate

InChI

InChI=1S/C14H22N2O4Si/c1-21(2)19-11-8-16(9-12-20-21)7-10-18-14(17)13-3-5-15-6-4-13/h3-6H,7-12H2,1-2H3

InChI Key

RNIUTXCGVBNQPT-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(OCCN(CCO1)CCOC(=O)C2=CC=NC=C2)C

Origin of Product

United States

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